molecular formula C9H5Cl2NO4 B3018232 (E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid CAS No. 773130-72-6

(E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid

Cat. No. B3018232
CAS RN: 773130-72-6
M. Wt: 262.04
InChI Key: BULILHHABHSQIS-DAFODLJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid, also known as DCNP, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of protein phosphatase 2A (PP2A), an enzyme that plays a crucial role in the regulation of various cellular processes, including cell division, apoptosis, and DNA damage response.

Mechanism of Action

(E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid inhibits the catalytic activity of PP2A by binding to the enzyme's catalytic subunit. The binding of (E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid to PP2A causes a conformational change in the enzyme, leading to the inhibition of its phosphatase activity. This inhibition results in the accumulation of phosphorylated proteins and the disruption of cellular signaling pathways.
Biochemical and Physiological Effects
(E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid has been shown to have a wide range of biochemical and physiological effects. Inhibition of PP2A by (E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid has been linked to the activation of mitogen-activated protein kinase (MAPK) signaling pathways, which play a crucial role in cell proliferation, differentiation, and survival. (E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid has also been shown to induce apoptosis in various cancer cell lines by activating the p38 MAPK pathway. In addition, (E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid has been shown to inhibit the replication of human papillomavirus (HPV) by disrupting the interaction between the viral E2 protein and PP2A.

Advantages and Limitations for Lab Experiments

(E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid is a potent and selective inhibitor of PP2A, making it a valuable tool for studying the role of this enzyme in cellular processes. However, (E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid has some limitations for lab experiments. It is a toxic compound and requires careful handling. In addition, (E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid has poor solubility in aqueous solutions, which can limit its use in some experiments.

Future Directions

There are several future directions for research on (E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid. One area of research is the development of more potent and selective inhibitors of PP2A. Another area of research is the identification of new cellular targets of (E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid. Finally, the development of new formulations of (E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid with improved solubility and reduced toxicity could make this compound a more valuable tool for scientific research.
Conclusion
In conclusion, (E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid is a potent inhibitor of PP2A that has been widely used as a research tool to study the role of this enzyme in cellular processes. (E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid inhibits the catalytic activity of PP2A by binding to the enzyme's catalytic subunit, leading to the accumulation of phosphorylated proteins and disruption of cellular signaling pathways. (E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid has a wide range of biochemical and physiological effects, including the activation of MAPK signaling pathways, induction of apoptosis, and inhibition of HPV replication. While (E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid has some limitations for lab experiments, it remains a valuable tool for scientific research.

Synthesis Methods

(E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid can be synthesized by reacting 2,6-dichloro-3-nitrophenol with acryloyl chloride in the presence of a base such as triethylamine. The reaction yields (E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid as a yellow crystalline solid with a melting point of 157-160°C.

Scientific Research Applications

(E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid has been widely used as a research tool to study the role of PP2A in various cellular processes. PP2A is a serine/threonine phosphatase that regulates the activity of many signaling pathways by dephosphorylating key proteins. (E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid inhibits the catalytic activity of PP2A by binding to the enzyme's catalytic subunit, leading to the accumulation of phosphorylated proteins and disruption of cellular signaling pathways.

properties

IUPAC Name

(E)-3-(2,6-dichloro-3-nitrophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO4/c10-6-2-3-7(12(15)16)9(11)5(6)1-4-8(13)14/h1-4H,(H,13,14)/b4-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULILHHABHSQIS-DAFODLJHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C=CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)/C=C/C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid

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